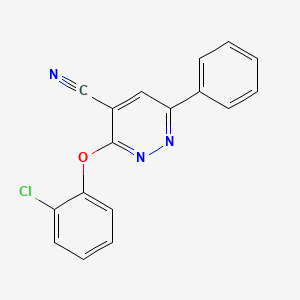
3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C17H10ClN3O and its molecular weight is 307.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have developed novel synthetic pathways for pyridazine derivatives, highlighting their potential antibacterial properties. One study detailed an efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their significant antibacterial activity. This showcases the compound's relevance in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Antimicrobial and Antioxidant Agents
Further extending its utility, certain pyridine carbonitrile derivatives have been synthesized and found to exhibit promising antimicrobial and antioxidant activities. This opens avenues for their application in medical and pharmaceutical research, aiming to combat microbial infections and oxidative stress (H. H et al., 2015).
Corrosion Inhibition
Another intriguing application of pyridazine derivatives is in the field of corrosion inhibition. A study demonstrated that new pyridazine derivatives significantly inhibit the corrosion of mild steel in acidic environments. This research provides a foundation for developing environmentally friendly corrosion inhibitors for industrial applications (Mashuga et al., 2017).
Water Oxidation Catalysts
The utility of pyridazine derivatives extends into catalysis, where a new family of Ru complexes, utilizing a pyridazine derivative as a ligand, has been synthesized for water oxidation. This highlights the potential of such compounds in renewable energy applications, particularly in artificial photosynthesis and the production of clean energy (Zong & Thummel, 2005).
Anticancer Applications
Research into pyridine-3-carbonitrile derivatives has also revealed their potential in anticancer therapy. A specific study synthesized new compounds from this class and evaluated their antibacterial and antitumor activities, indicating their promising application in developing novel anticancer drugs (Elewa et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 3-(2-Chlorophenoxy)-6-phenyl-4-pyridazinecarbonitrile is glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
This compound, also known as Dorzagliatin, is an oral, first-in-class, fourth-generation, small-molecule, allosteric, dual-acting full glucokinase activator (GKA) . It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .
Biochemical Pathways
Dorzagliatin is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function . This leads to the maintenance of glucose homeostasis by allosterically stimulating glucokinase . The affected pathways and their downstream effects are related to glucose metabolism and insulin regulation.
Pharmacokinetics
The ADME properties of Dorzagliatin are designed to ensure optimal drug distribution in major target tissues, such as liver, pancreas, and small intestine . The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 h before breakfast and dinner . No dosage adjustment is required in patients with type 2 diabetes mellitus (T2DM) and chronic kidney disease .
Result of Action
The molecular and cellular effects of Dorzagliatin’s action result in improved glycaemic control in patients with T2DM . By activating glucokinase, it helps regulate insulin release and maintain glucose homeostasis .
Action Environment
The action, efficacy, and stability of Dorzagliatin can be influenced by various environmental factors. These can include the patient’s diet, exercise regimen, and the presence of other medications . In September 2022, Dorzagliatin was approved in China for improving glycaemic control in adult patients with T2DM, when used with diet control and exercise, as monotherapy and as an add-on to metformin .
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)-6-phenylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-14-8-4-5-9-16(14)22-17-13(11-19)10-15(20-21-17)12-6-2-1-3-7-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKEYOPSJYORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)
![7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2895554.png)
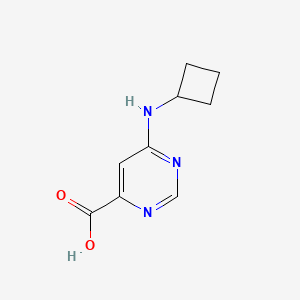

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)
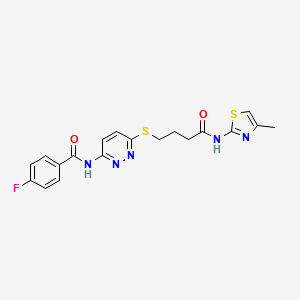
![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)
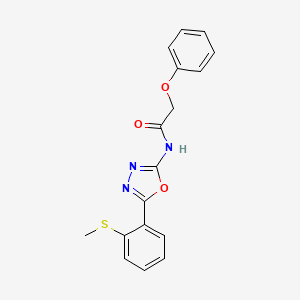

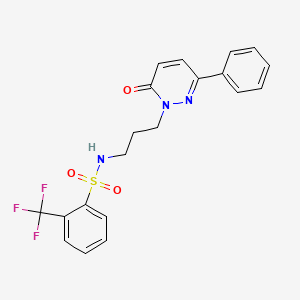
![N-[(2-chloro-4-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2895571.png)
![3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2895572.png)
